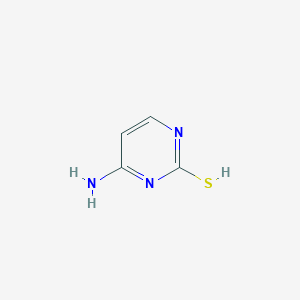

2-Thiocytosine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211571. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPSTSVLRXOYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059823 | |

| Record name | 6-Amino-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333-49-3 | |

| Record name | 2-Thiocytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinethione, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Amino-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminopyrimidine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Photophysical Characteristics of 2-Thiocytosine in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the photophysical behavior of 2-thiocytosine (2tCyt) in aqueous environments. As a thionated analogue of the canonical nucleobase cytosine, 2tCyt exhibits unique photochemical properties, making it a molecule of significant interest for applications in photodynamic therapy, photosensitization, and as a structural probe in nucleic acids. This document summarizes its absorption characteristics, details its complex excited-state deactivation pathways, presents key quantitative data, and outlines the experimental and computational methodologies used for its characterization.

Absorption Characteristics in Aqueous Solution

In aqueous solution at neutral pH, this compound exists predominantly in its 1-H-amino-thion tautomeric form.[1][2] Its UV absorption spectrum in this environment is characterized by two main absorption maxima and a distinct absorption tail.[1] The interaction with the polar, protic solvent (water) leads to a noticeable blue-shift of the lowest-energy absorption band compared to its position in less polar solvents.[1]

The absorption spectrum has been analyzed by fitting the experimental data to a sum of Gaussian functions to deconstruct the contributions of different electronic transitions.[1] The primary absorption bands are assigned to π→π* and n→π* transitions, with significant contributions from orbitals localized on the thiocarbonyl group (nSπ* and πSπ*).[1][3]

Table 1: UV-Visible Absorption Properties of this compound in Aqueous Solution (PBS, pH 7.4)

| Parameter | Value | Description | Reference |

|---|---|---|---|

| λmax, 1 | ~275 nm | First absorption maximum, corresponding to the most intense lowest-energy band (πSπ* transition). | [1] |

| λmax, 2 | ~242 nm | Second absorption maximum. | [1] |

| λshoulder | ~218 nm | A shoulder is observed at shorter wavelengths. | [1] |

| Absorption Tail | Extends to ~330 nm | The low-energy tail of the absorption spectrum. | [1] |

| Molar Absorptivity (ε) | Not explicitly stated in snippets; requires consulting the full cited literature. | A measure of how strongly the molecule absorbs light at a given wavelength. |[1] |

Note: The precise peak positions are derived from Gaussian fitting of the experimental spectrum as detailed in the cited literature.

Excited-State Deactivation Pathways

Upon absorption of UV radiation, the photophysical behavior of this compound is markedly different from that of canonical cytosine. Instead of undergoing rapid internal conversion back to the ground state, the dominant deactivation channel for 2tCyt in its thion form is a highly efficient intersystem crossing (ISC) to the triplet manifold.[2][3][4] This process is facilitated by the presence of the sulfur atom in the thiocarbonyl group, which enhances spin-orbit coupling.[3]

Recent computational and theoretical studies have elucidated two primary mechanisms that rationalize the near-unity triplet quantum yields observed for 2tCyt.

Quantum-chemical simulations suggest a critical role for the aqueous solvent in modulating the deactivation pathway.[5]

-

Water-Chromophore Electron Transfer (WCET): Direct interaction between explicit water molecules and the excited thiocarbonyl group can enable an electron transfer from a water molecule to the 2tCyt chromophore.[5]

-

Intersystem Crossing (ISC): The formation of this WCET state facilitates a novel intersystem crossing channel, potentially occurring within the triplet manifold.[5]

-

Electron-Driven Proton Transfer (EDPT): The WCET process may be followed by a subsequent and virtually barrierless proton transfer from the water radical cation, resulting in the formation of a hydroxyl radical. This has significant implications for potential photoinduced damage to nearby biological molecules.[5]

An alternative model proposes that the long-lived triplet states are formed without invoking a direct ISC process from the singlet excited state.[6][7]

-

Homolytic Rupture: Upon UVA irradiation, the N-H bond of the thiobase can break homolytically, yielding radical fragments.[6][7]

-

Radical Recombination: These radical fragments can then recombine. Recombination along the singlet potential energy surface leads to a barrierless pathway back to the ground state, explaining any ultrafast decay components.[6][8] However, recombination along the triplet channels leads to the formation of stable, long-lived triplet-state tautomers of 2tCyt.[6][7][8] This model successfully explains the observed near-unity triplet yields.[7]

The following diagrams illustrate these complex deactivation pathways.

Summary of Quantitative Photophysical Data

The photophysics of 2tCyt are dominated by the efficient population of the triplet state, which dictates its other photophysical parameters.

Table 2: Key Photophysical Parameters for this compound in Aqueous Solution

| Parameter | Value / Description | Rationale | Reference |

|---|---|---|---|

| Triplet Quantum Yield (ΦT) | Near-unity (~1) | Highly efficient intersystem crossing and/or radical recombination pathways populate the triplet state. | [6][7] |

| Fluorescence Quantum Yield (ΦF) | Negligible (<0.01) | Radiative decay from the singlet state (fluorescence) cannot compete with the ultrafast non-radiative deactivation channels. | [3][4][6] |

| Singlet Excited-State Lifetime (τS) | Ultrafast (fs to ps) | The population of the S₁ state is rapidly depleted by the efficient ISC or homolysis processes. | [6][8] |

| Triplet Excited-State Lifetime (τT) | Long-lived (µs to ms) | The triplet state is stable and decays slowly back to the ground state. |[6][7] |

Methodologies and Protocols

The characterization of 2tCyt's photophysical properties relies on a combination of advanced spectroscopic experiments and high-level computational chemistry.

-

Steady-State UV-Vis Absorption Spectroscopy

-

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε).

-

Sample Preparation: this compound is dissolved in a buffered aqueous solution, such as a phosphate-buffered saline (PBS) solution at pH 7.4, to ensure the predominance of the desired tautomer and to maintain stable pH.[1]

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is used.

-

Procedure: The absorbance of the 2tCyt solution is measured across a wavelength range (e.g., 200-400 nm) in a quartz cuvette of a known path length (typically 1 cm). A reference cuvette containing only the PBS buffer is used to correct for solvent absorption. Spectra are recorded for a series of concentrations to verify adherence to the Beer-Lambert law and calculate ε.

-

-

Femtosecond Transient Absorption (TA) Spectroscopy

-

Objective: To monitor the evolution of excited-state populations (S₁ and T₁) and identify transient species in real-time.

-

Principle: This is a pump-probe technique. An ultrashort 'pump' laser pulse excites the sample to the S₁ state. A second, delayed 'probe' pulse (typically a white-light continuum) passes through the sample. The difference in the probe's absorption spectrum with and without the pump pulse (ΔA) is recorded.[9]

-

Procedure: By systematically varying the time delay between the pump and probe pulses, a 2D map of ΔA versus time and wavelength is generated. This map reveals the decay of the S₁ state (seen as a bleach of the ground state absorption and stimulated emission) and the rise and subsequent decay of the T₁ state (seen as a new triplet-triplet absorption band).[9][10]

-

-

Quantum-Chemical Simulations

-

Objective: To assign experimental spectra, elucidate reaction mechanisms, and map potential energy surfaces of the excited states.

-

Methodologies: High-level ab initio methods are required to accurately describe the complex electronic structure of the excited states.

-

Geometry Optimization: Methods like Møller–Plesset perturbation theory (MP2) or Density Functional Theory (DFT) with an appropriate basis set (e.g., cc-pVQZ) are used to determine the stable ground-state geometry of the 1-H-amino-thion tautomer.[1]

-

Excited-State Calculations: Multireference methods are often necessary. Multistate Complete Active Space Second-Order Perturbation Theory (MS-CASPT2) is used for accurate calculation of vertical excitation energies and oscillator strengths to assign absorption bands.[1] The Algebraic Diagrammatic Construction method to second order (ADC(2)) and Multireference Configuration Interaction (MR-CISD) are employed to explore the potential energy surfaces, locate conical intersections, and investigate deactivation pathways like WCET and EDPT.[5]

-

-

Conclusion

The photophysical profile of this compound in aqueous solution is fundamentally governed by the ultra-efficient population of a long-lived triplet state. This behavior, which contrasts sharply with canonical nucleobases, is attributed to the presence of the thiocarbonyl group and is intricately modulated by interactions with the surrounding water molecules. The proposed mechanisms, whether involving direct solvent-mediated intersystem crossing or the formation and recombination of radical species, highlight the unique photochemistry of 2tCyt. This high triplet quantum yield underpins its efficacy as a photosensitizer, while the potential formation of hydroxyl radicals via an EDPT pathway is a critical consideration for its application in biological systems and drug development. A thorough understanding of these pathways is essential for harnessing its properties and mitigating potential phototoxicity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01442E [pubs.rsc.org]

- 3. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01442E [pubs.rsc.org]

- 4. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. [1808.06824] Solvation Effects Alter the Photochemistry of this compound [arxiv.org]

- 6. Disruptive Model That Explains for the Long-Lived Triplet States Observed for this compound upon UVA Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Disruptive Model That Explains for the Long-Lived Triplet States Observed for this compound upon UVA Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

excited-state dynamics of 2-thiocytosine and its tautomers

An In-depth Technical Guide to the Excited-State Dynamics of 2-Thiocytosine and its Tautomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (2TC), a sulfur-substituted analogue of the canonical nucleobase cytosine, exhibits complex and environment-dependent photophysics, making it a molecule of significant interest for photosensitizing and therapeutic applications. Unlike canonical nucleobases, which are characterized by their photostability through efficient internal conversion, 2TC's response to UV irradiation is dominated by ultrafast intersystem crossing to populate reactive triplet states, a process governed by its tautomeric form. This guide provides a comprehensive overview of the excited-state dynamics of 2TC, detailing the distinct deactivation pathways of its primary tautomers, summarizing key photophysical parameters, outlining experimental and computational methodologies, and exploring the profound influence of the molecular environment.

The Critical Role of Tautomerism

Molecular tautomerism is a pivotal factor in the photochemistry of this compound.[1] The stability and prevalence of different tautomers are highly sensitive to the surrounding environment, such as the gas phase versus a solvent.[2] This environmental dependence directly dictates the available excited-state deactivation pathways following UV light absorption.

-

In Solution: The 1H-amino-thion tautomer is the most stable and predominant form in various solvents, including water, methanol, and acetonitrile.[2] Its photodynamics are defined by the presence of the C=S (thiocarbonyl) group.

-

In the Gas Phase: The amino-thiol tautomer is the dominant species.[1][3][2] The absence of the thiocarbonyl group in this form leads to a dramatically different deactivation mechanism compared to the thion tautomer.

The stark difference in the photophysical behavior between these two forms underscores the necessity of considering the specific tautomer present under given experimental conditions.

Excited-State Dynamics of the Thion Tautomer (in Solution)

The photochemistry of thiobases like 2TC in solution is notable for the near-unity quantum yield of long-lived triplet states following UVA excitation.[4][5] This process is exceptionally fast and efficient, driven by the heavy-atom effect of sulfur.

The deactivation pathway for the thion tautomer is characterized by an efficient intersystem crossing (ISC) to the triplet manifold.[1][3][6] The thiocarbonyl group plays a crucial role by suppressing the internal conversion pathways back to the ground state that are typically efficient in canonical nucleobases.[1][3] The general mechanism proceeds as follows:

-

Photoexcitation: The molecule absorbs a UV photon, promoting it from the ground state (S₀) to an excited singlet state, typically a bright ¹ππ* state.

-

Internal Conversion (IC): The molecule may undergo rapid, often sub-100 fs, internal conversion to a lower-lying singlet state, such as the ¹nπ* state, which often acts as a doorway for intersystem crossing.

-

Intersystem Crossing (ISC): From this singlet state, the molecule undergoes highly efficient sub-picosecond ISC to the triplet manifold (e.g., T₁(ππ*)). This step is significantly enhanced by the strong spin-orbit coupling introduced by the sulfur atom.

This efficient population of the triplet state is responsible for the photosensitizing properties of 2TC, as the long-lived triplet can transfer its energy to molecular oxygen, generating reactive oxygen species (ROS).

Excited-State Dynamics of the Thiol Tautomer (in Gas Phase)

In the gas phase, the dominant thiol tautomer of 2TC exhibits a photophysical behavior that contrasts sharply with its thion counterpart in solution.[1][3] The deactivation mechanism for this tautomer does not involve the efficient ISC seen in the thion form because it lacks the thiocarbonyl group.[1][3]

Instead, time-resolved photoelectron spectroscopy reveals two primary competing pathways:

-

Ultrafast Internal Conversion: A significant portion of the excited-state population returns to the ground state via highly efficient and ultrafast internal conversion, a pathway common to canonical nucleobases that ensures their photostability.[1][3]

-

Long-Lived State: A fraction of the population is trapped in a long-lived state with a lifetime on the nanosecond scale.[1][3] This latter pathway distinguishes the photodynamics of thiol-2TC from its canonical analogue, enol-cytosine, and suggests a more complex potential energy surface.[1][3]

Quantitative Photophysical Data

The ultrafast nature of the deactivation processes in 2TC results in extremely short excited-state lifetimes and vanishingly small fluorescence quantum yields.[4] The table below summarizes available quantitative data for 2TC and related thiobases.

| Compound | Tautomer / Phase | Excitation λ (nm) | Process | Lifetime | Triplet Quantum Yield (Φ_T) | Reference |

| Thiobases (general) | Thion / Solution | UVA/UVB | S₁ Fluorescence | Hundreds of femtoseconds | ~1.0 | [4][5] |

| 2-Thiocytidine | Thion / Aqueous | 267 / 362 | S₁ Fluorescence | Sub-ps and a few ps component | Not specified | [4][5] |

| 2-Thiouracil | Thion / Solution | 316 | S₁ -> Tₙ ISC | 300 - 400 fs | Not specified | [6] |

| 6-Thioguanine | Thion / Aqueous | UV | S₂ -> S₁ IC | ~80 fs | Not specified | [7] |

| 6-Thioguanine | Thion / Aqueous | UV | S₁ -> Tₙ ISC | ~522 fs | Not specified | [7] |

| This compound | Thiol / Gas Phase | 292-207 | Internal Conversion | Ultrafast (< 1 ps) | Not applicable | [1][3] |

| This compound | Thiol / Gas Phase | 292-207 | Long-Lived State Decay | Nanoseconds | Not applicable | [1][3] |

Experimental and Computational Protocols

The elucidation of 2TC's complex dynamics relies on a synergy between advanced experimental techniques and high-level quantum chemical calculations.

Key Experimental Protocols

-

Femtosecond Transient Absorption Spectroscopy (TAS):

-

Objective: To monitor the evolution of excited states in the solution phase by measuring changes in optical absorption over time.

-

Methodology: A high-intensity, ultrashort 'pump' laser pulse excites the 2TC molecules in a sample solution. A second, time-delayed, broadband 'probe' pulse passes through the sample. The difference in the absorption spectrum of the probe light with and without the pump pulse is recorded as a function of the time delay between the two pulses. This differential absorption signal reveals the formation and decay of transient species, such as excited singlet and triplet states.[6][7]

-

-

Time-Resolved Photoelectron Spectroscopy (TRPES):

-

Objective: To study excited-state dynamics in gas-phase molecules by measuring the kinetic energy of ejected electrons.

-

Methodology: Molecules in a molecular beam are excited by a femtosecond 'pump' pulse. A delayed 'probe' pulse with sufficient energy ionizes the excited molecule. The kinetic energy of the resulting photoelectrons is measured. By plotting the electron kinetic energy versus the pump-probe delay, a map of the electronic state evolution is created, providing detailed insight into processes like internal conversion and intersystem crossing.[1][3][2]

-

-

Femtosecond Fluorescence Up-Conversion:

-

Objective: To measure very short fluorescence lifetimes, typically in the sub-picosecond range.

-

Methodology: The fluorescence emitted from the sample after excitation by a pump pulse is collected and mixed with a time-delayed 'gate' pulse in a non-linear crystal. The sum-frequency signal (up-converted light) is generated only when the fluorescence and gate pulses overlap in time. By varying the delay of the gate pulse, the fluorescence decay profile can be sampled with femtosecond resolution.[4][8]

-

Computational Methodologies

Theoretical calculations are indispensable for interpreting experimental results and providing a detailed picture of the potential energy surfaces.

-

Multireference Methods (MS-CASPT2, MR-CISD): Methods like the Multi-State Complete Active Space Second-Order Perturbation Theory (MS-CASPT2) are essential for accurately describing the electronic structure of excited states, locating conical intersections, and calculating vertical excitation energies.[9]

-

Algebraic Diagrammatic Construction (ADC(2)): This is a reliable method for investigating potential energy surfaces and simulating excited-state absorption spectra, particularly for studying the influence of solvent molecules.[10][11]

-

Nonadiabatic Dynamics Simulations: These simulations model the time evolution of the molecule after photoexcitation, providing theoretical lifetimes and revealing the branching ratios between different deactivation channels.[9]

Conclusion and Implications for Drug Development

The excited-state dynamics of this compound are a tale of two tautomers. The thion form, prevalent in solution, is a highly efficient photosensitizer due to its ultrafast and near-quantitative population of a reactive triplet state. Conversely, the gas-phase thiol form deactivates primarily through harmless internal conversion, though with a unique long-lived component. This dichotomy highlights the profound control that molecular structure and environment exert on photochemical fate.

For drug development professionals, this understanding is critical. The efficiency of 2TC and its derivatives as photochemotherapeutic agents is directly linked to the properties of the thion tautomer. Optimizing these molecules for applications in photodynamic therapy requires strategies to ensure the thion form is dominant and that the triplet state properties (lifetime, energy) are tuned for maximum ROS generation in a biological setting. The insights gained from these fundamental studies provide a rational basis for the design of next-generation thiobase photosensitizers.

References

- 1. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01442E [pubs.rsc.org]

- 3. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 4. Excited State Lifetimes of Sulfur-Substituted DNA and RNA Monomers Probed Using the Femtosecond Fluorescence Up-Conversion Technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Excited State Lifetimes of Sulfur-Substituted DNA and RNA Monomers Probed Using the Femtosecond Fluorescence Up-Conversion Technique [escholarship.org]

- 6. researchgate.net [researchgate.net]

- 7. iris.cnr.it [iris.cnr.it]

- 8. Excited State Lifetimes of Sulfur-Substituted DNA and RNA Monomers Probed Using the Femtosecond Fluorescence Up-Conversion Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photophysics of cytosine tautomers: new insights into the nonradiative decay mechanisms from MS-CASPT2 potential energy calculations and excited-state molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [1808.06824] Solvation Effects Alter the Photochemistry of this compound [arxiv.org]

- 11. researchgate.net [researchgate.net]

tautomeric equilibrium of 2-thiocytosine in different solvents

An In-depth Technical Guide on the Tautomeric Equilibrium of 2-Thiocytosine in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tautomeric equilibrium of this compound, a sulfur-substituted analog of cytosine, in various solvent environments. Understanding the predominant tautomeric forms of such molecules is critical in drug design and development, as tautomerism can significantly influence molecular properties, including base-pairing interactions, receptor binding, and overall biological activity.[1][2][3][4]

Tautomeric Forms of this compound

This compound can exist in several tautomeric forms due to proton migration between the exocyclic amino and sulfur groups and the ring nitrogen atoms.[5] The primary equilibrium is the thione-thiol tautomerism, alongside the amino-imino tautomerism. The six main tautomers are depicted below. The environment plays a crucial role in determining which tautomer is most stable.[1][5] In the gas phase, the amino-thiol form is favored, while in solution, the amino-thione form predominates.[1][2][3][6]

Caption: Tautomeric equilibrium between the major forms of this compound.

Quantitative Analysis of Tautomeric Equilibrium

Computational studies, corroborated by experimental data, have provided quantitative insights into the relative stability of this compound tautomers in different environments. The polarity of the solvent significantly impacts the equilibrium. The 1H-amino-thione tautomer, possessing a large permanent dipole moment, is substantially stabilized in polar solvents.[7]

Computational results indicate that the 1H-amino-thione tautomer is the most stable form in all tested solvents.[6][7] In contrast, the amino-thiol form is the most stable tautomer in the gas phase.[2][7] The relative energies of the different tautomers in the gas phase and various solvents, calculated at the CCSD(T)/cc-pVTZ//MP2/cc-pVTZ + COSMO level of theory, are summarized below.[7]

| Tautomer | Gas Phase | Ethyl Acetate (EtOAc) | Acetonitrile (ACN) | Dimethyl Sulfoxide (DMSO) | Ethanol (EtOH) | Methanol (MeOH) | Water (H₂O) |

| 1H-amino-thione | 5.3 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 |

| Amino-thiol (rotamer B) | 0.0 | 2.1 | 4.0 | 4.6 | 4.8 | 4.9 | 5.0 |

| Amino-thiol (rotamer C) | 0.1 | 2.2 | 4.1 | 4.7 | 4.9 | 5.0 | 5.1 |

| Imino-thione (rotamer D) | 6.8 | 4.3 | 4.7 | 5.0 | 5.1 | 5.1 | 5.2 |

| Imino-thione (rotamer E) | 11.2 | 8.2 | 8.5 | 8.7 | 8.8 | 8.8 | 8.9 |

| Imino-thiol | 7.9 | 7.0 | 8.0 | 8.4 | 8.6 | 8.6 | 8.7 |

Data sourced from a computational study by Ashwood et al. (2017).[7] All energies are in kcal/mol relative to the most stable tautomer in that specific medium.

Experimental and Computational Protocols

The determination of tautomeric equilibrium involves a combination of spectroscopic experiments and theoretical calculations.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to study the solvatochromic effects on the absorption spectrum of this compound.[7] The position of absorption maxima can shift depending on the solvent, providing clues about the predominant tautomeric form.[7][8]

Protocol:

-

Sample Preparation: this compound is dissolved in various solvents of spectroscopic grade (e.g., ethyl acetate, acetonitrile, DMSO, ethanol, methanol, and water).[7][8] For aqueous solutions, a phosphate buffer may be used to maintain a constant pH.[7]

-

Data Acquisition: Steady-state absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer.[8] The spectra are typically scanned over a range of approximately 200-400 nm. A background spectrum of the pure solvent is recorded and subtracted from the sample spectrum.[8]

-

Data Analysis: The absorption maxima are identified. The observed solvatochromic shifts (shifts in absorption maxima with solvent polarity) are analyzed.[7][8] These shifts can be correlated with solvent property scales (e.g., Catalán, Kamlet-Taft) to understand the nature of solute-solvent interactions.[7] The experimental spectra are often compared with theoretically calculated spectra for different tautomers to assign the bands and confirm the dominant species.[7]

NMR Spectroscopy

While not extensively detailed for this compound in the provided results, proton NMR (¹H NMR) is a powerful technique for quantifying tautomeric equilibria in solution, as the tautomers are often in slow exchange on the NMR timescale, leading to distinct signals for each form.[9][10]

General Protocol:

-

Sample Preparation: Solutions of the compound are prepared in various deuterated solvents (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard.[11]

-

Data Acquisition: ¹H NMR spectra are recorded. For quantitative analysis, it is crucial to ensure complete relaxation of the nuclei, which may require adjusting acquisition parameters.

-

Data Analysis: The signals corresponding to specific protons in each tautomer are assigned.[11] The relative concentrations of the tautomers are determined by integrating the signals corresponding to each form. The equilibrium constant (K) is then calculated from the ratio of the integrals.[9][11]

Computational Chemistry

Theoretical calculations are essential for determining the relative energies of tautomers and for assigning experimental spectra.[7]

Protocol:

-

Geometry Optimization: The molecular geometries of all possible tautomers are optimized using a suitable level of theory, such as Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT).[7][12]

-

Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), to obtain accurate relative energies.[7]

-

Solvent Effects: The influence of the solvent is incorporated using a continuum solvation model, such as the Conductor-like Screening Model (COSMO).[7] For more detailed analysis, explicit solvent molecules can be included in the calculation to model specific hydrogen-bonding interactions.[7][13]

-

Excited State Calculations: To correlate with UV-Vis spectra, vertical excitation energies and oscillator strengths are calculated using methods like multistate complete active space second-order perturbation theory (MS-CASPT2).[7]

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for investigating the tautomeric equilibrium of a molecule like this compound.

References

- 1. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01442E [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. cores.research.asu.edu [cores.research.asu.edu]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. diverdi.colostate.edu [diverdi.colostate.edu]

- 12. researchgate.net [researchgate.net]

- 13. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide to the Gas-Phase Photophysics of 2-Thiocytosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiocytosine (2TC), a sulfur-substituted analogue of the canonical nucleobase cytosine, is of significant interest in biochemical and pharmaceutical research due to its unique photophysical properties which have implications for photodynamic therapy and as a potential photosensitizer. Understanding the intrinsic photophysics of 2TC in the gas phase, free from solvent interactions, is crucial for elucidating the fundamental mechanisms of its excited-state dynamics. This technical guide provides a comprehensive overview of the gas-phase photophysics of this compound, focusing on its dominant thiol tautomer. It consolidates key quantitative data, details experimental and computational methodologies, and visualizes the critical photophysical pathways.

Tautomerism of this compound

In the gas phase, the thiol tautomer of this compound is the most stable and, therefore, the dominant species.[1] This is in contrast to the solution phase, where the thione form is favored.[1] The gas-phase environment allows for the exclusive study of the thiol tautomer's photodynamics.

Quantitative Photophysical and Spectroscopic Data

The following tables summarize the key quantitative data regarding the excited states of the thiol tautomer of this compound in the gas phase, derived from experimental and computational studies.

Table 1: Experimental Excited-State Time Constants from Time-Resolved Photoelectron Spectroscopy (TRPES)

| Time Constant | Value (femtoseconds) | Associated Process |

| τ₁ | 260 | Ultrafast decay from the initially excited S₂(ππ) state |

| τ₂ | 2900 (2.9 ps) | Decay of the S₁(nπ) state |

| τ₃ | > 1000 ps (nanosecond) | Long-lived component, likely associated with a triplet state or a ground-state intermediate |

Data extracted from Duwal et al.[1]

Table 2: Theoretical Vertical Excitation Energies and Oscillator Strengths

| State | Energy (eV) | Oscillator Strength (f) | Orbital Character |

| S₁ | 4.41 | 0.000 | nπ |

| S₂ | 4.79 | 0.106 | ππ |

| S₃ | 5.37 | 0.000 | nπ |

| S₄ | 5.59 | 0.252 | ππ |

| S₅ | 5.92 | 0.001 | nπ |

| S₆ | 6.13 | 0.301 | ππ |

Computed at the XMS-CASPT2(10,8)/ANO-R1 level of theory. The computed energy values have been shifted by -0.3 eV to match the experimental absorption spectrum.[1]

Table 3: Theoretical Adiabatic Ionization Energies

| State/Geometry | Adiabatic Ionization Energy (eV) |

| S₀ Minimum | 8.35 |

| S₁(nπ) Minimum | 4.04 |

| T₁(ππ) Minimum | 4.88 |

Computed at the XMS-CASPT2(12,9)/ANO-R1 level of theory.[1]

Quantum Yield and Experimental Ionization Energy

Experimental and Computational Protocols

Time-Resolved Photoelectron Spectroscopy (TRPES)

Time-resolved photoelectron spectroscopy is a powerful technique to track the electronic relaxation dynamics of photoexcited molecules.

Methodology:

-

Sample Preparation and Introduction: A solid sample of this compound is heated (approximately 210°C) in a pinhole nozzle to generate a vapor. The vapor is then seeded into a carrier gas (e.g., Helium) and expanded through a skimmer into a high-vacuum chamber, creating a supersonic molecular beam. This process ensures that the molecules are isolated and cooled.

-

Photoexcitation (Pump Pulse): A femtosecond laser pulse (the "pump" pulse) with a specific wavelength (e.g., ~260 nm) is used to excite the this compound molecules in the molecular beam to a specific electronic state (e.g., the S₂(ππ*) state).

-

Photoionization (Probe Pulse): A second, time-delayed femtosecond laser pulse (the "probe" pulse) with a different wavelength (e.g., 330 nm) intersects the excited molecules. This pulse has enough energy to ionize the molecules from their excited states.

-

Electron Kinetic Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using a magnetic bottle electron spectrometer. The time-of-flight of the electrons is recorded to determine their kinetic energy.

-

Data Acquisition: The photoelectron spectrum is recorded at various time delays between the pump and probe pulses. This provides a "movie" of the excited-state dynamics, as the photoelectron signal changes depending on which electronic state is populated at the time of the probe pulse.

References

The Tautomeric Landscape of 2-Thiocytosine: A Theoretical and Experimental Guide

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiocytosine (2TC), a sulfur-substituted analogue of the canonical nucleobase cytosine, presents a fascinating case study in tautomerism—a phenomenon where a molecule exists in two or more interconvertible forms, called tautomers, that differ in the position of a proton and the location of a double bond. This structural isomerism is not merely a chemical curiosity; it profoundly influences the molecule's physicochemical properties, including its hydrogen bonding patterns, base-pairing capabilities, and reactivity. Understanding the tautomeric preferences of 2TC is crucial for its potential applications in medicinal chemistry, particularly as an anticancer or antileukemic agent, and for elucidating the fundamental roles of thionated nucleobases in biological systems.

This technical guide provides a comprehensive overview of the theoretical and experimental investigations into the tautomerism of this compound. It summarizes key quantitative data, details experimental methodologies, and visualizes the complex relationships and workflows involved in its study.

Theoretical Investigation: Unraveling Tautomer Stability

Computational quantum chemistry has been an indispensable tool for predicting the relative stabilities of this compound tautomers. These studies have consistently shown that the tautomeric equilibrium is highly sensitive to the surrounding environment, shifting dramatically between the gas phase and solution.[1][2]

The primary tautomeric forms of this compound arise from amino-imino and thione-thiol equilibria. The main forms considered are the 1H-amino-thione, amino-thiol, and various imino-thione forms.

Figure 1: Major tautomeric forms of this compound.

Gas Phase vs. Solution

In the gas phase, theoretical calculations and matrix isolation IR spectroscopy experiments have found that the amino-thiol form is the most stable tautomer.[1][2][3] Specifically, the amino-thiol rotamers (B and C, or T2a and T2b) are energetically favored, being at least 5 kcal/mol lower in energy than other forms.[4]

Conversely, in polar solvents, the equilibrium shifts dramatically. The 1H-amino-thione tautomer (the canonical form) becomes the most stable and predominant species.[1][4] This stabilization is attributed to its large permanent dipole moment (approximately 7.3 D), which leads to significant favorable interactions with polar solvent molecules.[4] In solvents like acetonitrile, DMSO, ethanol, methanol, and water, the 1H-amino-thione form is predicted to be virtually the only tautomer present.[1][4]

Data Presentation: Quantitative Tautomer Analysis

The following tables summarize the quantitative data gathered from various theoretical and experimental studies, providing a clear comparison of tautomer stabilities and spectroscopic properties.

Table 1: Calculated Relative Energies of this compound Tautomers

| Tautomer | Gas Phase (kcal/mol)[4] | Water (kcal/mol)[4] | Methanol (kcal/mol)[4] | Ethanol (kcal/mol)[4] | Acetonitrile (kcal/mol)[4] | DMSO (kcal/mol)[4] |

| 1H-amino-thione (Canonical) | 5.3 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 |

| Amino-thiol (rotamer B) | 0.0 | 8.8 | 8.3 | 7.9 | 6.7 | 7.3 |

| Amino-thiol (rotamer C) | 0.2 | 9.0 | 8.5 | 8.1 | 6.9 | 7.5 |

| Imino-thione (rotamer D) | 6.3 | 2.5 | 3.0 | 3.2 | 3.5 | 3.1 |

| Imino-thione (rotamer E) | 8.2 | 3.6 | 4.1 | 4.3 | 4.6 | 4.2 |

| Note: Energies are relative to the most stable tautomer in the respective environment (highlighted in bold). Data is based on RI-MP2/cc-pVQZ//RI-MP2/cc-pVTZ calculations with the COSMO solvation model. |

Table 2: Experimental UV-Vis Absorption Maxima (λmax) of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | λmax 1 (nm)[4] | λmax 2 (nm)[4] |

| Ethyl Acetate (EtOAc) | 6.0 | 276 | 312 |

| Acetonitrile (ACN) | 37.5 | 272 | 302 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 273 | 310 |

| Ethanol (EtOH) | 24.6 | 271 | 300 |

| Methanol (MeOH) | 32.7 | 270 | 298 |

| Water (H2O, pH 7.4) | 78.4 | 268 | 295 |

| Note: The observed shifts in absorption maxima with solvent polarity are indicative of the electronic transitions of the predominant 1H-amino-thione tautomer. |

Experimental Investigation and Protocols

A combination of spectroscopic techniques has been employed to validate theoretical predictions and probe the tautomeric state of this compound under different conditions.

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy is a powerful method for studying tautomerism in solution. The electronic absorption spectrum of this compound exhibits significant solvatochromism—a shift in the position of absorption bands with a change in solvent polarity.[4][5] In more polar solvents, the first absorption maximum shifts to higher energies (a blueshift), while the second maximum shifts to lower energies (a redshift).[4] This behavior is consistent with the predominance of the highly polar 1H-amino-thione tautomer and has been rationalized using high-level quantum chemistry calculations (MS-CASPT2).[4]

-

Materials: this compound (e.g., Sigma-Aldrich, 97%), spectroscopic grade solvents (EtOAc, ACN, DMSO, EtOH, MeOH), and ultrapure water for buffer preparation.[4]

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a series of dilute solutions (in the low micromolar range to ensure absorbance is within the linear range of the spectrophotometer) in each of the target solvents. For aqueous solutions, a phosphate-buffered saline (PBS) solution at a specific pH (e.g., 7.4) is often used.[4]

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum for each sample over a relevant wavelength range (e.g., 220-400 nm).

-

Use the pure solvent as a reference to record the baseline and for background correction.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) for the distinct absorption bands in each solvent.

-

Analyze the solvatochromic shifts by plotting λmax or transition energy against solvent polarity scales (e.g., the Kamlet-Taft parameters).

-

Compare the experimental spectra with theoretically calculated vertical excitation energies for the different tautomers to confirm the identity of the dominant species in solution.[4]

-

Figure 2: Experimental workflow for UV-Vis spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While less discussed in the provided literature for 2TC solution studies, NMR spectroscopy is a cornerstone technique for tautomerism analysis.[6] By analyzing chemical shifts, coupling constants, and signal intensities, one can identify and quantify the different tautomers present in an equilibrium mixture. For slow exchange regimes, distinct sets of signals are observed for each tautomer. For fast exchange, population-weighted average signals are observed, and variable temperature NMR can be used to determine the thermodynamic parameters of the equilibrium.[6] Solid-state NMR has also been used to study the structure of 2TC in its crystalline form.[7]

Computational Chemistry

Theoretical calculations are integral to interpreting experimental results and providing insights where experiments are challenging.

-

Structure Optimization:

-

Generate the 3D structures of all plausible tautomers of this compound.

-

Perform geometry optimization for each tautomer using a suitable quantum mechanical method (e.g., Density Functional Theory with a functional like B3LYP, or Møller-Plesset perturbation theory, MP2) and a sufficiently large basis set (e.g., 6-311+G(d,p) or aug-cc-pVTZ).[8]

-

-

Energy Calculation:

-

Calculate the single-point energies of the optimized structures at a higher level of theory (e.g., Coupled Cluster with single, double, and perturbative triple excitations, CCSD(T)) for greater accuracy.[9]

-

Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to Gibbs free energy.

-

-

Solvation Effects:

-

To model solution-phase behavior, incorporate a solvation model. Implicit models like the Polarizable Continuum Model (PCM) or the SMD model are computationally efficient.[8] Explicit models, where individual solvent molecules are included, can provide higher accuracy for specific interactions like hydrogen bonding.[4]

-

-

Property Prediction:

-

Calculate properties that can be compared with experimental data, such as NMR chemical shifts, IR vibrational frequencies, and electronic vertical excitation energies (using methods like TD-DFT or MS-CASPT2).[4]

-

-

Analysis:

-

Compare the relative Gibbs free energies of the tautomers in the gas phase and in different solvents to predict the position of the tautomeric equilibrium.

-

Figure 3: Logical workflow for computational tautomer analysis.

Conclusion

The tautomerism of this compound is a clear example of how environmental factors dictate molecular structure. Theoretical and experimental investigations are in strong agreement: the amino-thiol form is favored in the gas phase, while the canonical 1H-amino-thione form overwhelmingly predominates in polar solutions and the solid state.[4][10] This dramatic shift is primarily driven by the large dipole moment of the thione form, which is stabilized by polar surroundings. A thorough understanding of this tautomeric behavior, achieved through the synergy of computational modeling and spectroscopic analysis, is fundamental for predicting its interactions in complex biological environments and for the rational design of new therapeutic agents based on the this compound scaffold.

References

- 1. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01442E [pubs.rsc.org]

- 2. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. The Effect of Sulphur Atom on the Structure of Biomolecule this compound in the Gas-Phase, Solid-State, and Hydrated Forms and in DNA–DNA Microhelices as Compared to Canonical Ones - PMC [pmc.ncbi.nlm.nih.gov]

electronic structure and properties of 2-thiocytosine

An In-depth Technical Guide to the Electronic Structure and Properties of 2-Thiocytosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (2TC) is a sulfur-substituted analogue of the canonical nucleobase cytosine, where the oxygen atom at the C2 position is replaced by a sulfur atom.[1] This modification imparts unique electronic and structural properties that distinguish it from its natural counterpart, making it a molecule of significant interest in medicinal chemistry and molecular biology.[1][2] Found in the anticodon loop of bacterial tRNA, this compound plays a role in biological processes.[1] Its distinct characteristics, including altered hydrogen bonding capabilities and photophysical behavior, have positioned it as a potential anticancer and antileukemic agent.[3][4] This guide provides a comprehensive overview of the electronic structure, tautomerism, and physicochemical properties of this compound, supported by experimental and theoretical data, to aid in its application in research and drug development.

Tautomerism: A Fundamental Property

Like cytosine, this compound can exist in several tautomeric forms due to proton migration, primarily through amino-imino and thione-thiol equilibria.[5] The relative stability of these tautomers is highly dependent on the surrounding environment, such as the gas phase, solution, or solid state.[2][5] Understanding the predominant tautomeric form is crucial as it dictates the molecule's geometry, electronic properties, and interaction patterns.

Six primary tautomers of this compound are typically considered in theoretical studies.[6] In the gas phase, the amino-thiol form is predicted to be the most stable.[7][8] Conversely, in solution and the solid state, the 1H-amino-thione form (TC1) is the most abundant, largely due to its significant dipole moment which is stabilized by polar solvents.[5][7]

Caption: Tautomeric equilibria of this compound.

Relative Stability of Tautomers

Theoretical calculations have been instrumental in determining the energetic landscape of this compound tautomers. The stability order can vary significantly with the computational method and the phase being modeled.

| Tautomer | Description | Relative Stability Order (Vapour Phase, AM1) |

| TC1 | 4-amino-1H-pyrimidine-2-thione | 2 |

| TC2 | 4-amino-3H-pyrimidine-2-thione | 3 |

| TC3 | 4-aminopyrimidine-2-thiol | 1 (Most Stable) |

| TC4 | 4-imino-1,4-dihydropyrimidine-2-thione | 4 |

| TC5 | 2-mercapto-4-iminopyrimidine | 5 |

| TC6 | 6-imino-1,6-dihydropyrimidine-2-thiol | 6 |

| Data sourced from semi-empirical AM1 calculations. The stability sequence is TC3 > TC1 > TC2 > TC4 > TC5 > TC6.[6] |

In the solid phase, the stability pattern shifts, with DFT calculations predicting the TC1 and TC3 forms to be significantly more stable than the others.[5] In various solvents, the 1H-amino-thione (TC1) tautomer is consistently predicted to be the most stable form.[7]

Molecular Geometry

The substitution of oxygen with a larger sulfur atom influences the molecular geometry of the pyrimidine ring.[1] Bond lengths and angles have been determined through computational optimizations. The tables below present the calculated geometric parameters for the stable TC1 tautomer.

Bond Lengths of Tautomer TC1

| Bond | Length (Å) (AM1 Calculation) |

| N1-C2 | 1.425 |

| C2-N3 | 1.381 |

| N3-C4 | 1.356 |

| C4-C5 | 1.463 |

| C5-C6 | 1.373 |

| C6-N1 | 1.371 |

| C2-S2 | 1.605 |

| C4-N4 | 1.370 |

| Data sourced from AM1 semi-empirical method calculations.[6] |

Bond Angles of Tautomer TC1

| Angle | Value (°) (AM1 Calculation) |

| N1-C2-N3 | 119.46 |

| C2-N3-C4 | 119.69 |

| N3-C4-C5 | 121.57 |

| C4-C5-C6 | 117.36 |

| C5-C6-N1 | 121.03 |

| C6-N1-C2 | 120.85 |

| S2-C2-N1 | 116.96 |

| N4-C4-N3 | 119.69 |

| Data sourced from AM1 semi-empirical method calculations.[6] |

Electronic Properties

The electronic landscape of this compound is key to its reactivity and interactions. Properties such as charge distribution, dipole moment, and frontier molecular orbitals are critical for understanding its biological and chemical behavior.

Mulliken Atomic Charges

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into its polarity, reactivity, and intermolecular interactions.[9][10] The distribution of charges indicates electrophilic and nucleophilic sites. For this compound, the electronegative nitrogen and sulfur atoms are expected to carry negative charges, while hydrogen atoms and adjacent carbons carry partial positive charges. This charge distribution is fundamental to its hydrogen bonding patterns and potential as a ligand.[11]

Dipole Moment

The dipole moment is a measure of the overall polarity of a molecule. The 1H-amino-thione tautomer (TC1) of this compound possesses a large permanent dipole moment, calculated to be as high as 7.3 D in a vacuum at the CCSD(T)/cc-pVTZ level and 8.67 D in the solid state.[5][7] This high polarity explains its enhanced stability in polar solvents and influences its solubility and interactions with polar biomolecules.[7]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity and electronic transitions.[12] The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and the energy required for the lowest energy electronic excitation.[12][13] A smaller gap suggests higher reactivity.[14]

| Molecular Orbital | Energy (eV) (AM1 Calculation for TC1) |

| HOMO | -8.55 |

| HOMO-1 | -8.62 |

| HOMO-2 | -9.89 |

| HOMO-3 | -10.72 |

| HOMO-4 | -12.02 |

| Data represents the five highest occupied molecular orbitals calculated by the AM1 method for the TC1 tautomer.[6] The HOMO-LUMO gap can be inferred from the difference between the HOMO energy and the calculated LUMO energy. |

Spectroscopic Properties

Spectroscopic analysis provides experimental validation of the structural and electronic properties of this compound.

-

UV-Vis Spectroscopy : The UV absorption spectrum of this compound is sensitive to the solvent environment, exhibiting significant solvatochromic shifts.[7] In more polar solvents, the first absorption maximum shifts to higher energies, while the second maximum shifts to lower energies.[7] In the gas phase, the experimental UV-vis absorption spectrum shows peaks that can be correlated with calculated vertical excitation energies.[15]

-

Vibrational Spectroscopy (IR and Raman) : The infrared and Raman spectra of this compound have been recorded and accurately assigned with the aid of Density Functional Theory (DFT) computations, including simulations of the crystal unit cell.[1]

-

NMR Spectroscopy : Solid-state this compound has been investigated using 1H-14N NMR-NQR double resonance (NQDR) spectroscopy, providing detailed information about the hydrogen-bonding patterns and prototropism in its crystalline form.[3][5]

Methodologies for Study

The understanding of this compound's properties is built upon a combination of advanced experimental and computational techniques.

Experimental Protocols

-

UV-Vis Spectroscopy : Steady-state absorption spectra are recorded in various solvents (e.g., acetonitrile, DMSO, ethanol, methanol, water, and ethyl acetate) using a spectrophotometer.[7] For aqueous solutions, a phosphate buffer (e.g., pH 7.4) is often used to maintain consistent conditions.[7]

-

Time-Resolved Photoelectron Spectroscopy : This gas-phase technique is used to study the excited-state dynamics. It involves exciting the molecule with a pump laser pulse and then ionizing it with a probe pulse at varying time delays to measure the kinetic energy of the ejected photoelectrons.[2]

-

Matrix Isolation IR Spectroscopy : To study the properties of isolated molecules, this compound is vaporized and co-deposited with an inert gas (e.g., argon) onto a cryogenic window. The infrared spectrum of the isolated molecule is then recorded.[6]

-

¹H-¹⁴N NMR-NQR Double Resonance (NQDR) : This solid-state NMR technique is employed to detect the nuclear quadrupole resonance frequencies of ¹⁴N nuclei, providing precise information on the electronic environment of nitrogen atoms and the nature of hydrogen bonds in the crystal lattice.[5]

Computational Workflow

Theoretical calculations are indispensable for interpreting experimental data and exploring properties that are difficult to measure directly. A typical workflow involves geometry optimization, frequency calculation, and subsequent analysis of electronic properties.

Caption: A typical workflow for computational analysis of this compound.

Commonly employed theoretical methods include:

-

Density Functional Theory (DFT) : Methods like B3LYP are widely used for geometry optimization and calculating vibrational frequencies and electronic properties.

-

Ab Initio Methods : Higher-level methods such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CCSD) provide more accurate energy and geometry calculations.[1][16]

-

Semi-empirical Methods : Methods like AM1 offer a computationally less expensive way to study large systems and perform initial geometry optimizations.[6]

Relevance in Drug Development

The unique properties of this compound make it a molecule of interest for therapeutic applications.

-

Anticancer Potential : this compound has been identified as a potential antileukemic and anticancer agent.[3][4] Its ability to modify DNA structure upon incorporation may be relevant to its antitumor efficacy.[1]

-

DNA-Binding Drugs : The altered electronic structure and hydrogen bonding capacity compared to cytosine mean that 2TC can introduce deformations in the DNA helix.[1] This characteristic can be exploited in the design of novel DNA-binding drugs with high specificity and efficacy.

-

Photodynamic Therapy : Thionated nucleobases are known for their efficient intersystem crossing to the triplet state upon UV irradiation.[2] This property is fundamental to photodynamic therapy, where a photosensitizer generates reactive oxygen species to kill cancer cells. The tautomeric form plays a crucial role, as the thione form exhibits this property while the thiol form undergoes different decay pathways.[2][15]

Conclusion

This compound presents a rich and complex physicochemical profile governed by a delicate interplay of tautomerism and its unique electronic structure. The substitution of sulfur for oxygen fundamentally alters its geometry, polarity, and photophysical behavior. While the amino-thiol tautomer is favored in the gas phase, the highly polar amino-thione form dominates in condensed phases, a critical consideration for its biological activity. Detailed computational and experimental studies have provided a robust framework for understanding these properties, from bond lengths and charge distributions to excited-state dynamics. This knowledge is vital for harnessing the potential of this compound as a lead compound in the development of novel anticancer agents and other therapeutic modalities.

References

- 1. The Effect of Sulphur Atom on the Structure of Biomolecule this compound in the Gas-Phase, Solid-State, and Hydrated Forms and in DNA–DNA Microhelices as Compared to Canonical Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. This compound 97 333-49-3 [sigmaaldrich.com]

- 4. This compound 97 333-49-3 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 11. irjweb.com [irjweb.com]

- 12. learn.schrodinger.com [learn.schrodinger.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. An ab initio and AIM investigation into the hydration of 2-thioxanthine - PMC [pmc.ncbi.nlm.nih.gov]

synthesis and characterization of novel 2-thiocytosine derivatives

An In-Depth Technical Guide on the Synthesis and Characterization of Novel 2-Thiocytosine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . These compounds are of significant interest in medicinal chemistry due to their structural similarity to the natural nucleobase cytosine and their wide range of biological activities, including potential as anticancer and antileukemic agents.[1] The replacement of the oxygen atom at the C2 position with sulfur significantly alters the electronic properties and biological functions of the molecule.[2]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves the cyclocondensation of a thiourea or its derivative with a three-carbon component, such as a β-ketoester, malononitrile, or an α,β-unsaturated carbonyl compound. Another notable method includes the transformation of other pyrimidine rings into the this compound scaffold.[3]

General Synthetic Workflow

The general approach begins with the selection of appropriate starting materials, followed by a cyclization reaction, and concludes with purification and characterization of the final product.

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis via Cyclocondensation

This protocol describes a representative synthesis of a 4,6-disubstituted-2-thiocytosine derivative from thiourea and a 1,3-dicarbonyl compound.

Materials:

-

Thiourea

-

Ethyl acetoacetate (or other 1,3-dicarbonyl compound)

-

Sodium ethoxide (NaOEt)

-

Absolute Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

-

Addition of Reactants: To the sodium ethoxide solution, add thiourea, followed by the dropwise addition of the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

-

Precipitation: Pour the concentrated mixture into ice-cold water. Acidify the solution carefully with dilute HCl to a pH of ~6. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water, followed by a small amount of cold diethyl ether to remove non-polar impurities.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound derivative.

-

Drying: Dry the purified product in a vacuum oven.

Characterization of Novel this compound Derivatives

The unambiguous identification and structural elucidation of newly synthesized derivatives are performed using a combination of spectroscopic and crystallographic techniques.

Characterization Workflow

A systematic workflow ensures comprehensive analysis of the synthesized compounds, from initial purity checks to detailed structural determination.

Caption: Standard workflow for the characterization of novel compounds.

Spectroscopic Methods

2.2.1 NMR Spectroscopy Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the molecular structure in solution.

-

¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Key signals include the N-H protons (often broad, δ 8.0-12.0 ppm) and the vinyl proton on the pyrimidine ring (δ 5.0-6.0 ppm), which can shift depending on substituents.

-

¹³C NMR: Reveals the carbon framework. The thiocarbonyl carbon (C=S) is particularly characteristic, appearing significantly downfield (δ 170-190 ppm).

Protocol for NMR Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound derivative.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred due to the good solubility of these compounds and its ability to slow the exchange of N-H protons, making them more easily observable.

-

Cap the NMR tube and gently vortex or invert to ensure a homogeneous solution.

-

Insert the tube into the NMR spectrometer and acquire the spectra.

2.2.2 Mass Spectrometry (MS) MS is used to determine the molecular weight of the compound, which helps in confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

2.2.3 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic vibrational frequencies are key indicators.

2.2.4 UV-Visible Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the molecule. This compound and its derivatives typically exhibit strong absorption bands in the UV region. The absorption maxima are sensitive to the solvent environment, a phenomenon known as solvatochromism.[4] For instance, in more polar solvents, the first absorption maximum tends to shift to higher transition energies (a blue shift).[4]

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state. This technique is crucial for:

-

Unambiguously confirming the molecular structure and stereochemistry.

-

Determining the dominant tautomeric form (thione vs. thiol) in the crystal.[5]

-

Analyzing intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.[6]

Quantitative Data Summary

The following tables summarize representative data for this compound derivatives based on available literature.

Table 1: Representative Synthetic Data

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Thiourea | Ethyl Benzoylacetate | NaOEt / Ethanol | 5 | ~85-95 |

| Thiourea | Malononitrile | Pyridine | 6 | ~70-80 |

| N-allylthiourea | Diethyl malonate | NaOEt / Ethanol | 8 | ~60-75 |

Table 2: Representative Spectroscopic Data for a this compound Scaffold

| Technique | Signal Type | Chemical Shift / Wavenumber | Assignment |

|---|---|---|---|

| ¹H NMR | Singlet (broad) | δ 11.5 - 12.5 ppm | N1-H |

| Singlet (broad) | δ 6.5 - 7.5 ppm | -NH₂ | |

| Doublet | δ 5.8 - 6.0 ppm | C5-H | |

| Doublet | δ 7.6 - 7.8 ppm | C6-H | |

| ¹³C NMR | Carbonyl-like | δ 175.0 - 185.0 ppm | C2 (C=S) |

| Aromatic/Olefinic | δ 160.0 - 165.0 ppm | C4 | |

| Aromatic/Olefinic | δ 145.0 - 150.0 ppm | C6 | |

| Aromatic/Olefinic | δ 95.0 - 100.0 ppm | C5 | |

| FT-IR | Stretching | 3300 - 3500 cm⁻¹ | N-H (amine) |

| Stretching | 3100 - 3200 cm⁻¹ | N-H (amide) | |

| Stretching | ~1640 cm⁻¹ | C=C / C=N | |

| Stretching | 1150 - 1250 cm⁻¹ | C=S (thione) | |

| UV-Vis | π → π* | λmax ~230-250 nm | - |

| (in Methanol) | n → π* | λmax ~290-310 nm | - |

Biological Activity and Potential Applications

Derivatives of this compound are explored for various therapeutic applications due to their ability to act as enzyme inhibitors, metal chelators, and mimics of natural nucleobases. Their biological activity is closely linked to their tautomeric forms and ability to engage in specific hydrogen bonding patterns.[2][7]

-

Anticancer Activity: Some derivatives have shown promising results as potential anticancer agents, even against cisplatin-resistant cell lines.[6]

-

Antiviral Activity: As analogues of natural pyrimidines, they have the potential to interfere with viral replication processes.[8]

-

Prebiotic Chemistry: this compound has been implicated in prebiotic synthesis pathways for ribonucleosides, highlighting its fundamental importance.[9]

Hypothetical Drug Action Pathway

The mechanism of action for many derivatives is still under investigation. A plausible pathway involves cellular uptake, metabolic activation (e.g., phosphorylation), and subsequent incorporation into nucleic acids or inhibition of key enzymes involved in DNA/RNA synthesis.

Caption: A potential mechanism of action for this compound derivatives.

This guide provides a foundational framework for the . The detailed protocols and data summaries serve as a valuable resource for researchers aiming to explore this promising class of compounds in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Novel Synthesis of this compound Derivatives via Pyrimidine-to-pyrimidine Ring Transformation | CoLab [colab.ws]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2-Thiocytosine and its Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to analyze 2-thiocytosine and its analogues. These compounds are of significant interest in medicinal chemistry and drug development due to their potential as anticancer and antileukemic agents. A thorough understanding of their structural and electronic properties, as elucidated by various spectroscopic methods, is crucial for the development of new therapeutic agents. This guide details the application of Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) in the characterization of these thiopyrimidine derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions in this compound and its analogues. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. The wavelength of maximum absorbance (λmax) is characteristic of the chromophoric system within the molecule and is sensitive to the surrounding solvent environment.

The UV absorption spectrum of this compound is influenced by solvatochromic effects, with shifts in absorption bands observed in different solvents. In polar solvents, the first absorption maximum tends to shift to higher transition energies (a blueshift), while the second maximum shifts to lower energies (a redshift)[1]. These shifts can be rationalized by considering the dipole moments of the excited states and explicit solvent interactions[2].

Quantitative UV-Vis Data

The following table summarizes the UV-Vis absorption maxima for this compound in various solvents.

| Solvent | λmax 1 (nm) | ε (M⁻¹cm⁻¹) | λmax 2 (nm) | ε (M⁻¹cm⁻¹) | Reference |

| Water | 243, 275 | 10,000, 12,500 | - | - | [3] |

| Acetonitrile | 258, 282sh | - | - | - | [3] |

| Dichloromethane | 262, 285sh | - | - | - | [3] |

| Gas Phase | ~240, ~280 | - | - | - | [4] |

sh: shoulder

Experimental Protocol: UV-Vis Spectroscopy

A standard protocol for obtaining the UV-Vis spectrum of a this compound analogue is as follows:

-

Sample Preparation:

-

Accurately weigh a small amount of the compound (e.g., 1-5 mg).

-